4-[(E)-(dibenzylhydrazinylidene)methyl]phenol
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Overview
Description
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenol group and a hydrazone linkage, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and dibenzylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as chromic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydrazone linkage can interact with nucleophilic and electrophilic species. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Shares a phenolic structure but differs in the presence of a bisphenol linkage.
4-Methylphenol: Similar phenolic structure but lacks the hydrazone linkage.
Eugenol: Contains a phenolic group and exhibits similar biological activities.
Uniqueness
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(E)-(dibenzylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24H,16-17H2/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSJKTQQXQNEHK-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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